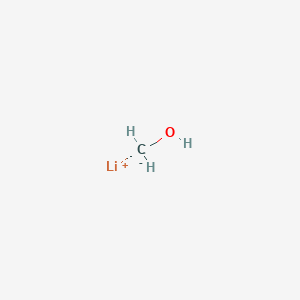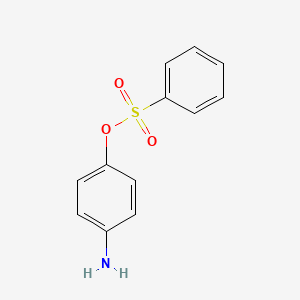
2,2-Diethyl-N-hydroxydecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-N-hydroxydecanamide is an organic compound with the molecular formula C14H29NO2 It is a derivative of decanamide, featuring a hydroxyl group and two ethyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-N-hydroxydecanamide can be achieved through several methods. One common approach involves the reaction of decanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydroxylamine to introduce the hydroxyl group, forming the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 2,2-Diethyl-N-hydroxydecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,2-Diethyl-N-decanone.
Reduction: Formation of 2,2-Diethyldecanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2,2-Diethyl-N-hydroxydecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2,2-Diethyl-N-hydroxydecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
相似化合物的比较
N-Hydroxydecanamide: A structurally similar compound with a hydroxyl group attached to the nitrogen atom but lacking the ethyl groups.
Decanamide: The parent compound without the hydroxyl and ethyl groups.
2,2-Diethyl-N-hydroxyhexanamide: A shorter-chain analog with similar functional groups.
Uniqueness: 2,2-Diethyl-N-hydroxydecanamide is unique due to the presence of both the hydroxyl and ethyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
60631-06-3 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC 名称 |
2,2-diethyl-N-hydroxydecanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChI 键 |
HAKJTBOWCJGLKF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CC)(CC)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





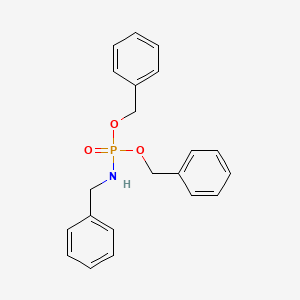
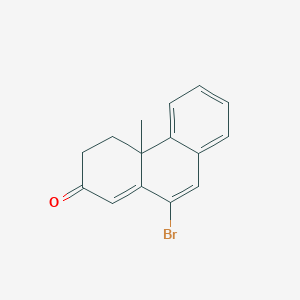
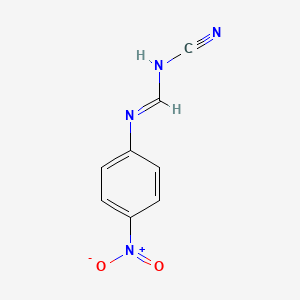
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
